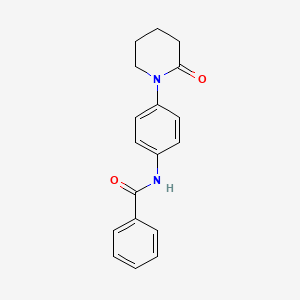![molecular formula C13H20N2O2 B2937400 tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate CAS No. 1221342-13-7](/img/structure/B2937400.png)
tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Applications and Material Science
Catalytic and Ligand Activity in Organic Synthesis : Compounds with pyridine moieties, similar to tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate, have been studied for their roles in catalytic processes and as ligands in coordination chemistry. Pyridine derivatives facilitate various organic transformations, including catalytic oxidations and cross-coupling reactions, which are foundational in synthesizing complex organic molecules (Zhang et al., 2009; Patra et al., 2012).
Advanced Material Development : The structural elements present in tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate, such as the tert-butyl group and the pyridine ring, are commonly employed in the design and synthesis of materials for electronic and photonic applications. For instance, pyridine derivatives have been used in dye-sensitized solar cells (DSSCs) as additives to enhance the performance of the electrolyte solutions (Bagheri et al., 2015).
Intermediates in Chemical Synthesis : Pyridine-containing compounds often serve as versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. The synthesis routes utilizing such intermediates are crucial for developing new chemical entities with potential applications in various industries (Zhang et al., 2022).
Ligand Chemistry and Coordination Compounds : The pyridine moiety is a common ligand in coordination chemistry, contributing to the formation of complexes with metals that have significant catalytic, electronic, and magnetic properties. These complexes can be used in catalysis, material science, and even as potential therapeutic agents (Hill et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(pyridin-3-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)6-8-15-10-11-5-4-7-14-9-11/h4-5,7,9,15H,6,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMJNHVQLIDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)


![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)
![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)
![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![Methyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2937328.png)

![Cyclohexyl [(3,4-dimethoxyphenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2937334.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2937336.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2937340.png)